N-(3,5-dimethylphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide
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Overview
Description
N-(3,5-dimethylphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide is an organic compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a 3,5-dimethylphenyl group and a phenyl group attached to the benzoxazole core, along with a carboxamide functional group. Benzoxazole derivatives are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3,5-dimethylphenylamine with 2-aminobenzoic acid derivatives in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction proceeds through the formation of an intermediate amide, which undergoes cyclization to form the benzoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups such as halogens, nitro groups, or alkyl groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or interact with cellular receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dimethylphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide
- N-(3,4-dimethylphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide
- N-(2,5-dimethylphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide
Uniqueness
N-(3,5-dimethylphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the carboxamide group also contributes to its distinct properties compared to other benzoxazole derivatives .
Properties
Molecular Formula |
C22H18N2O2 |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide |
InChI |
InChI=1S/C22H18N2O2/c1-14-10-15(2)12-18(11-14)23-22(25)17-8-9-20-19(13-17)21(26-24-20)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,23,25) |
InChI Key |
FMZKHMRIDINBQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C |
Origin of Product |
United States |
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